molecular formula C10H10O5 B11791821 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid

Katalognummer: B11791821
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: QCGYKLWBGADXKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid: is an organic compound that features a furan ring substituted with a methyl group and a tetrahydrofuran ring with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable reagent to introduce the tetrahydrofuran ring and the carboxylic acid group. The reaction conditions typically include the use of a catalyst, such as a Lewis acid, and a solvent like dichloromethane or toluene. The reaction is carried out at a controlled temperature, usually between 0°C and 50°C, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and reduce the production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The furan ring and the carboxylic acid group play crucial roles in its binding affinity and specificity towards the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a furan ring and a tetrahydrofuran ring in its structure. This combination of rings imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H10O5

Molekulargewicht

210.18 g/mol

IUPAC-Name

2-(5-methylfuran-2-yl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C10H10O5/c1-5-2-3-7(14-5)9-6(10(12)13)4-8(11)15-9/h2-3,6,9H,4H2,1H3,(H,12,13)

InChI-Schlüssel

QCGYKLWBGADXKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2C(CC(=O)O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.